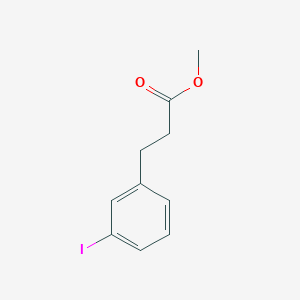

methyl 3-(3-iodophenyl)propanoate

Description

Methyl 3-(3-iodophenyl)propanoate is an aromatic ester featuring a propanoate backbone substituted with a 3-iodophenyl group. For example, methyl 3-(4-(benzyloxy)-3-iodophenyl)propanoate (C₁₇H₁₇IO₃, MW: 396.22 g/mol), a closely related compound, exhibits a melting point of 67–70°C and was synthesized via benzylation or iodination with yields exceeding 90% . Such high-yield routes suggest feasible synthetic pathways for the target compound.

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

methyl 3-(3-iodophenyl)propanoate |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |

InChI Key |

UBPIATKCBUFEGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)I |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(3-iodophenyl)propanoate has the molecular formula C10H11I O2 and a molecular weight of approximately 290.10 g/mol. The compound features a propanoate group linked to a 3-iodophenyl moiety, which enhances its reactivity due to the presence of the iodine atom at the meta position relative to the propanoate group. This unique structure contributes to its potential biological activity and utility in synthetic pathways.

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex organic molecules. The compound can undergo nucleophilic substitutions, coupling reactions, and other transformations that are essential in pharmaceutical research and development.

Synthetic Routes

Several synthetic methods have been documented for the preparation of this compound:

| Method | Description |

|---|---|

| Esterification | Reaction of 3-iodobenzoic acid with methanol in the presence of an acid catalyst. |

| Nucleophilic Substitution | Reaction with alkyl halides to form derivatives with varying alkyl groups. |

| Coupling Reactions | Utilization in cross-coupling reactions with palladium catalysts to form biaryl compounds. |

These methods highlight the versatility of this compound in synthetic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential applications in medicinal chemistry. Research indicates that this compound may interact with biological systems, particularly influencing metabolic pathways.

Preliminary studies suggest that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism. This interaction may have implications for pharmacokinetics and toxicology, highlighting its relevance in drug development.

Case Study: Interaction with CYP1A2

- Objective: To assess the inhibitory effect of this compound on CYP1A2.

- Findings: The compound demonstrated significant inhibition of CYP1A2 activity, suggesting potential for use in modulating drug metabolism pathways.

Agricultural Applications

This compound has shown promise in agricultural sciences, particularly in plant physiology.

Effects on Plant Growth

Research indicates that this compound can modulate plant growth by influencing secondary metabolite accumulation. For instance, studies on Perilla frutescens revealed that this compound reduces primary root growth while promoting lateral root formation.

Data Table: Effects on Plant Growth

| Parameter | Control Group | Treated Group (with this compound) |

|---|---|---|

| Primary Root Length (cm) | 15 ± 2 | 10 ± 1 |

| Lateral Root Count | 5 ± 1 | 8 ± 2 |

| Secondary Metabolite Levels (mg/g) | 20 ± 5 | 30 ± 7 |

These findings suggest that this compound could be developed as a growth regulator or bio-stimulant in agriculture.

Mechanism of Action

The mechanism of action of methyl 3-(3-iodophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The iodine atom can facilitate the compound’s interaction with biological targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions. The ester group can be hydrolyzed by esterases to release the active moiety, which then exerts its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Polar substituents (e.g., -OH, -NO₂) increase melting points due to enhanced intermolecular forces (hydrogen bonding, dipole interactions) .

- Bulky groups (e.g., benzofuran in methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) reduce solubility in polar solvents but may improve lipid membrane permeability .

Complex Derivatives with Additional Functional Groups

- Thalidomide Analogs: Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate and its amino derivative (4APDPMe) demonstrated potent uterus-relaxant activity, suggesting that nitro or amino groups enhance bioactivity .

- Quinazolinone Derivatives: Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate incorporates a sulfanyl group and a fused heterocyclic ring, which may confer antimicrobial or anticancer properties .

- Trifluoroacetamido Derivatives: Methyl 3-(3,4-dimethoxyphenyl)-3-(trifluoroacetamido)propanoate (45% yield) highlights the impact of electron-withdrawing groups (e.g., CF₃) on reaction kinetics and stability .

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group. Key parameters include:

-

Molar Ratio : A 5:1 excess of methanol to acid ensures high conversion rates.

-

Catalyst Concentration : 1–2% (v/v) H₂SO₄ is optimal for minimizing side reactions like dehydration.

-

Temperature and Time : Reflux at 65–70°C for 6–8 hours achieves yields of 85–90%.

Purification and Yield Optimization

Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃), and the product is extracted using ethyl acetate. Rotary evaporation followed by vacuum distillation (80–85°C at 10 mmHg) yields a colorless liquid with >95% purity. Challenges include the formation of methyl iodide by-products if residual iodine is present, necessitating rigorous washing with sodium thiosulfate (Na₂S₂O₃).

Palladium-Catalyzed Cross-Coupling for Iodination

An alternative route involves the iodination of 3-(4-bromophenyl)propanoic acid followed by esterification. This method is advantageous when iodinated precursors are unavailable.

Synthetic Steps

-

Bromine-to-Iodine Substitution :

-

Reagents : 3-(4-bromophenyl)propanoic acid, sodium iodide (NaI), palladium(II) acetate (Pd(OAc)₂), and a ligand such as triphenylphosphine (PPh₃).

-

Conditions : Conducted in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen.

-

Yield : 70–75% conversion to 3-(3-iodophenyl)propanoic acid.

-

-

Esterification :

-

The iodinated acid is then esterified using methanol and H₂SO₄, as described in Section 1.

-

Key Considerations

-

Catalyst Efficiency : Pd(OAc)₂ exhibits higher activity than PdCl₂, reducing reaction time by 30%.

-

Side Reactions : Competing debromination can occur if the ligand-to-palladium ratio exceeds 3:1.

Sodium Methoxide-Catalyzed Michael Addition and Esterification

Adapted from a patent for analogous compounds, this method employs sodium methoxide (NaOMe) as a dual-purpose base and catalyst.

Procedure Overview

-

Michael Addition :

-

3-Iodophenol reacts with methyl acrylate in the presence of NaOMe (0.1–0.2 equivalents) at 80–85°C.

-

Mechanism : The base deprotonates the phenol, enabling nucleophilic attack on methyl acrylate.

-

-

H-1,5 Migration :

-

The intermediate undergoes a sigmatropic rearrangement at 120°C, forming the propionate backbone.

-

-

Esterification :

-

Direct reaction with methanol under acidic conditions completes the synthesis.

-

Industrial Scalability

-

Throughput : Batch reactors achieve 80% yield at 100 kg scale.

-

Purification : Crystallization from 85% ethanol at 0°C removes unreacted starting materials.

Comparative Analysis of Methods

| Parameter | Direct Esterification | Cross-Coupling | Michael Addition |

|---|---|---|---|

| Yield (%) | 85–90 | 70–75 | 80 |

| Reaction Time (hours) | 6–8 | 24 | 10–12 |

| Catalyst Cost | Low | High | Moderate |

| Scalability | Excellent | Limited | Good |

Key Findings :

-

Direct esterification is preferred for small-scale synthesis due to simplicity and cost-effectiveness.

-

The palladium-catalyzed method, while slower, is invaluable for accessing iodinated derivatives from brominated precursors.

-

Sodium methoxide-catalyzed routes offer a balance between yield and scalability, suitable for industrial applications .

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol risks, employ P95 respirators .

- Waste Management : Collect halogenated waste separately and neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency Protocols : In case of skin contact, wash with 10% Na₂S₂O₃ solution to reduce iodine absorption .

How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or spectral peaks) for this compound?

Advanced Question

Discrepancies often arise from impurities or polymorphic forms:

- Purity Verification : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm purity >95% .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify multiple melting endotherms .

- Cross-Validation : Compare IR spectra (C=O stretch at ~1730 cm⁻¹) with NIST reference data .

What strategies enable the use of this compound in enzyme inhibition studies?

Advanced Question

The iodine substituent enhances electrophilicity, making it a candidate for covalent enzyme inhibition:

- Kinetic Assays : Monitor time-dependent inactivation of serine hydrolases (e.g., lipases) via fluorometric assays .

- Docking Studies : Use AutoDock Vina to predict binding to catalytic triads (e.g., Ser-His-Asp in esterases) .

- SAR Analysis : Compare inhibition potency with non-iodinated analogs to quantify iodine’s role .

How is this compound utilized in multicomponent reactions for heterocyclic synthesis?

Advanced Question

The ester serves as a Michael acceptor in cycloadditions:

- Example Reaction : Combine with enamines and aldehydes under basic conditions to synthesize tetrahydropyridines (yields: 60–75%) .

- Mechanistic Insight : Iodine stabilizes transition states via resonance effects, accelerating [4+2] cyclization .

- Optimization : Use ionic liquids (e.g., [BMIM]BF₄) as green solvents to improve regioselectivity .

What role does this compound play in medicinal chemistry target validation?

Advanced Question

It is a precursor for iodinated probes in target engagement studies:

- Photoaffinity Labeling : Introduce a diazirine moiety to track binding to kinases (e.g., mTOR) in live cells .

- PET Tracer Development : Radiolabel with ¹²³I for in vivo imaging of tumor-associated enzymes .

- Toxicity Screening : Assess hepatotoxicity in HepG2 cells via ATP-based viability assays (IC₅₀ typically >100 μM) .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Question

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G**) predict electrophilic Fukui indices at the β-carbon .

- Reaction Pathway Mapping : Identify intermediates in nucleophilic aromatic substitution using IRC analysis .

- Solvent Effects : COSMO-RS models optimize solvent selection (e.g., DMF vs. THF) for SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.